2,5-Dichloro-4-methylbenzodifluoride
Overview
Description
2,5-Dichloro-4-methylbenzodifluoride is a halogenated aromatic compound characterized by the presence of two chlorine atoms, one methyl group, and two fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylbenzodifluoride typically involves halogenation reactions. One common method is the direct chlorination and fluorination of 4-methylbenzene. The reaction conditions include the use of chlorine gas (Cl2) and fluorine gas (F2) under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow reactors or batch reactors. The process involves the careful control of reactant concentrations, reaction times, and temperatures to ensure high yield and purity. Catalysts may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methylbenzodifluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) or ammonia (NH3) are employed.
Major Products Formed:
Oxidation: 2,5-Dichloro-4-methylbenzoic acid or 2,5-Dichloro-4-methylbenzaldehyde.
Reduction: 2,5-Dichloro-4-methylbenzene.
Substitution: 2,5-Dichloro-4-methylphenol or 2,5-Dichloro-4-methylaniline.
Scientific Research Applications
2,5-Dichloro-4-methylbenzodifluoride finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and pathways.
Medicine: It may serve as a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dichloro-4-methylbenzodifluoride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways or signaling cascades.
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride
2,4-Dichloro-5-fluorobenzene
2,4-Dichloro-6-fluorobenzene
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Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMQLULTLGWNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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